rac-Clopidogrel-d4 Carboxylic Acid

Description

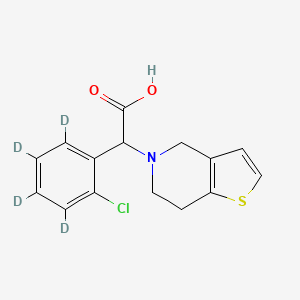

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chloro-3,4,5,6-tetradeuteriophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO2S/c16-12-4-2-1-3-11(12)14(15(18)19)17-7-5-13-10(9-17)6-8-20-13/h1-4,6,8,14H,5,7,9H2,(H,18,19)/i1D,2D,3D,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCASRSISIKYPDD-RHQRLBAQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1SC=C2)C(C3=CC=CC=C3Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(C(=O)O)N2CCC3=C(C2)C=CS3)Cl)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675774 |

Source

|

| Record name | [2-Chloro(~2~H_4_)phenyl](6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246814-52-7 |

Source

|

| Record name | [2-Chloro(~2~H_4_)phenyl](6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to rac-Clopidogrel-d4 Carboxylic Acid: The Gold Standard for Bioanalytical Quantification

Abstract

This technical guide provides a comprehensive overview of rac-Clopidogrel-d4 Carboxylic Acid, an essential tool in the bioanalysis of Clopidogrel. Clopidogrel is a widely prescribed antiplatelet prodrug, and understanding its pharmacokinetics is critical for clinical efficacy and safety. This guide delves into the metabolic pathways of Clopidogrel, highlighting the significance of its major, yet inactive, carboxylic acid metabolite as a surrogate marker for drug exposure. We will explore the fundamental principles of using stable isotope-labeled internal standards and provide a detailed, field-proven Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of Clopidogrel Carboxylic Acid in human plasma. This guide is intended for researchers, scientists, and drug development professionals seeking to implement robust and reliable bioanalytical methods for Clopidogrel.

Introduction to Clopidogrel and its Bioanalysis

Clinical Significance of Clopidogrel

Clopidogrel is a thienopyridine-class antiplatelet agent used to inhibit blood clots in coronary artery disease, peripheral vascular disease, and cerebrovascular disease.[1] It is a prodrug, meaning that it is inactive upon administration and requires hepatic metabolism to be converted into its active form.[2] The active metabolite of Clopidogrel irreversibly binds to the P2Y12 receptor on platelets, which prevents ADP-mediated platelet activation and aggregation for the lifespan of the platelet.[1][3]

The Metabolic Fate of Clopidogrel: A Tale of Two Pathways

Upon absorption, approximately 85-90% of a Clopidogrel dose is rapidly hydrolyzed by carboxylesterases (primarily CES1) to form an inactive carboxylic acid derivative, SR26334.[4] The remaining 10-15% is metabolized by cytochrome P450 (CYP) enzymes in a two-step oxidative process to generate the active thiol metabolite.[1] Several CYP enzymes are involved, including CYP2C19, CYP3A4, and others.[1][3] Due to its high reactivity and instability, direct measurement of the active thiol metabolite in plasma is challenging. Conversely, the inactive carboxylic acid metabolite is the major circulating metabolite and is more stable, making it a reliable analyte for assessing the pharmacokinetic profile of Clopidogrel.[5][6]

Caption: Metabolic pathways of Clopidogrel.

The Critical Role of the Carboxylic Acid Metabolite in Pharmacokinetics

Given that the parent drug, Clopidogrel, is rapidly metabolized and the active metabolite is unstable, pharmacokinetic studies and bioequivalence assessments rely on the quantification of the stable, major, inactive carboxylic acid metabolite.[5][6] Accurate measurement of this metabolite in biological matrices like plasma provides a reliable indication of drug absorption and overall exposure.

The Principle of Stable Isotope Labeled Internal Standards

In quantitative bioanalysis using LC-MS/MS, an internal standard (IS) is crucial for accuracy and precision. The ideal IS co-elutes with the analyte and experiences similar behavior during sample preparation and ionization in the mass spectrometer.[7] A stable isotope-labeled (SIL) internal standard, such as a deuterated analog, is considered the gold standard.[8] Deuterated standards have nearly identical physicochemical properties to the analyte but a different mass, allowing them to be distinguished by the mass spectrometer.[7] This co-elution and similar behavior effectively compensate for variations in sample extraction, matrix effects (ion suppression or enhancement), and instrument response, leading to highly reliable quantification.[7][8][9]

Physicochemical Profile of this compound

This compound is the deuterium-labeled analog of the carboxylic acid metabolite of Clopidogrel.[10] The "-d4" designation indicates that four hydrogen atoms on the phenyl ring have been replaced with deuterium. The "rac-" prefix denotes that it is a racemic mixture, containing both enantiomers.

Chemical Structure and Properties

| Property | Value | Source |

| Chemical Name | 2-(2-chloro-3,4,5,6-tetradeuteriophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid | [11] |

| CAS Number | 1246814-52-7 | [10][11] |

| Molecular Formula | C₁₅H₁₀D₄ClNO₂S | [10] |

| Molecular Weight | 311.82 g/mol | [10][11] |

| Appearance | White to off-white solid | [10] |

| Purity | >95% (HPLC) | [11] |

| Storage | -20°C | [11] |

Application in Bioanalytical Methodologies: LC-MS/MS

The primary application of this compound is as an internal standard for the quantification of Clopidogrel Carboxylic Acid in biological samples, most commonly human plasma, to support pharmacokinetic and bioequivalence studies.[5][6]

The Rationale for Using a Deuterated Internal Standard

The use of a stable isotope-labeled internal standard like this compound is mandated by regulatory agencies for bioanalytical method validation whenever possible.[8]

-

Correction for Matrix Effects: Biological matrices are complex and can interfere with the ionization of the analyte in the mass spectrometer's source, leading to inaccurate results. Since the deuterated IS has the same chemical properties as the analyte, it is affected by the matrix in the same way, allowing for an accurate correction of the analyte's signal.[7][9]

-

Improved Precision and Accuracy: By compensating for variability during sample processing (e.g., extraction recovery, pipetting errors) and instrument analysis, the IS significantly improves the precision and accuracy of the measurements.[12]

-

Regulatory Compliance: The use of a SIL-IS is a key component of a robust bioanalytical method that meets the stringent requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA).[13][14]

A Validated LC-MS/MS Protocol for Quantification in Human Plasma

The following protocol is a representative example for the determination of Clopidogrel Carboxylic Acid in human plasma.[5][6]

The choice of LLE is based on its ability to efficiently extract the analyte from the plasma matrix while removing proteins and many interfering substances, resulting in a clean sample for LC-MS/MS analysis.

Caption: Liquid-Liquid Extraction Workflow.

Step-by-Step Protocol:

-

Pipette 200 µL of human plasma into a clean microcentrifuge tube.

-

Spike with a known concentration of this compound solution (the internal standard).

-

Vortex briefly to mix.

-

Add 1 mL of extraction solvent (e.g., a mixture of diethyl ether and n-hexane, 80:20 v/v).[5]

-

Vortex vigorously for 10 minutes to ensure thorough extraction.

-

Centrifuge at 4000 rpm for 5 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small volume (e.g., 200 µL) of the mobile phase.

-

Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

A C18 reversed-phase column is typically used due to its excellent retention and separation capabilities for moderately polar compounds like Clopidogrel Carboxylic Acid.[5] The mobile phase composition is optimized to achieve good peak shape and retention time.

| Parameter | Typical Condition | Source |

| Column | C18 (e.g., 50 x 4.6 mm, 5 µm) | [5] |

| Mobile Phase | Methanol, De-ionized Water, and Formic Acid | [5] |

| Flow Rate | 0.5 mL/min | [5] |

| Run Time | ~4 minutes | [5][6] |

Detection is performed using a triple quadrupole mass spectrometer in the Multiple Reaction Monitoring (MRM) mode, which provides excellent sensitivity and selectivity.

| Parameter | Analyte: Clopidogrel Carboxylic Acid | IS: this compound | Source |

| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI, Positive | [15] |

| MRM Transition (m/z) | 308.10 → 113.00 | 312.10 → 129.00 | [5][6] |

The specific precursor-to-product ion transitions are chosen for their specificity and abundance, ensuring that the method can reliably distinguish the analyte and IS from other components in the sample.

Method Validation According to Regulatory Standards

Any bioanalytical method used in drug development must be fully validated according to guidelines from regulatory bodies like the FDA or the International Council for Harmonisation (ICH).[13][14] The validation process for this assay would include:

-

Selectivity and Specificity: Demonstrating that the method can accurately measure the analyte without interference from at least six different sources of blank plasma.[16]

-

Calibration Curve and Linearity: Establishing a linear relationship between concentration and response over a defined range (e.g., 25 - 3000 ng/mL).[6]

-

Accuracy and Precision: Ensuring the method is accurate (typically within ±15% of the nominal value) and precise (coefficient of variation ≤15%) at multiple concentration levels.[13]

-

Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[15]

-

Recovery and Matrix Effect: Assessing the efficiency of the extraction process and the impact of the biological matrix on the MS signal.[16]

-

Stability: Evaluating the stability of the analyte in plasma under various conditions (e.g., freeze-thaw cycles, bench-top, long-term storage).[16][17]

Synthesis of Deuterated Clopidogrel Analogues

General Strategies for Deuterium Labeling

The synthesis of deuterated compounds like this compound is a specialized process.[18] While specific synthesis routes for this exact molecule are often proprietary, general strategies involve using deuterated starting materials or reagents.[19][20] For example, a deuterated phenyl-containing precursor could be used in the synthesis of the Clopidogrel structure.[19] The final product's isotopic purity and enrichment are confirmed using techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry.[20]

Conclusion: The Indispensable Tool for Clopidogrel Research

This compound is a critical and indispensable tool for the accurate bioanalysis of Clopidogrel. Its use as a stable isotope-labeled internal standard in LC-MS/MS methods ensures the highest level of data integrity, which is paramount for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.[6][8][12] The methodologies described in this guide, grounded in established scientific principles and regulatory expectations, provide a robust framework for researchers in the pharmaceutical sciences to confidently assess Clopidogrel exposure and contribute to the safe and effective use of this vital medication.

References

Sources

- 1. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The metabolism of clopidogrel is catalyzed by human cytochrome P450 3A and is inhibited by atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Determination of Clopidogrel Carboxylic Acid in Human Plasma by LC-MS/MS [scirp.org]

- 7. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]

- 8. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. myadlm.org [myadlm.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. This compound | LGC Standards [lgcstandards.com]

- 12. resolvemass.ca [resolvemass.ca]

- 13. fda.gov [fda.gov]

- 14. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]

- 15. Development and validation of an HPLC–MS/MS method to determine clopidogrel in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 17. hhs.gov [hhs.gov]

- 18. researchgate.net [researchgate.net]

- 19. Deuterated Clopidogrel Analogues as a New Generation of Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Significant Improvement of Metabolic Characteristics and Bioactivities of Clopidogrel and Analogs by Selective Deuteration - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to rac-Clopidogrel-d4 Carboxylic Acid: Structure, Application, and Advanced Analytical Methodologies

This guide provides a comprehensive technical overview of rac-Clopidogrel-d4 Carboxylic Acid, a critical tool in contemporary pharmaceutical analysis. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's chemical intricacies, its pivotal role as a deuterated internal standard, and the validated analytical protocols essential for its effective implementation. We will explore not just the "what" but the "why," offering field-proven insights to ensure the integrity and reproducibility of your analytical data.

Foundational Understanding: The Significance of this compound

Clopidogrel is an antiplatelet prodrug widely prescribed to prevent thrombotic events. Its clinical efficacy is dependent on its metabolic activation in the liver. A substantial portion, approximately 85%, of an administered dose of clopidogrel is hydrolyzed by esterases to an inactive carboxylic acid derivative.[1][2] This inactive metabolite is the most abundant circulating compound related to the drug in plasma, making it a key analyte for pharmacokinetic (PK) studies.[2][3][4]

To accurately quantify this metabolite in complex biological matrices like plasma, a robust analytical method is paramount. This is where this compound becomes indispensable. As a deuterated internal standard, it serves as a reliable comparator in mass spectrometry-based assays, correcting for variability during sample preparation and analysis.[5][6][7][8]

Unveiling the Chemical Architecture

A precise understanding of the chemical structure of this compound is fundamental to its application.

Core Structure and Nomenclature

The systematic IUPAC name for this compound is 2-(2-chloro-3,4,5,6-tetradeuteriophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid.[9][10][11] It is a racemic mixture, designated by "rac-," indicating the presence of both enantiomers. The core structure consists of a thieno[3,2-c]pyridine ring system linked to an acetic acid moiety which is also substituted with a chlorophenyl group.[10][12]

The Critical Role of Deuterium Labeling

The defining feature of this molecule is the incorporation of four deuterium (d4) atoms on the chlorophenyl ring.[9][10][11] This stable isotope labeling is a deliberate and crucial modification. Deuterium (²H) is a non-radioactive, stable isotope of hydrogen.[7] Its inclusion increases the molecular weight of the compound without significantly altering its chemical properties.[5][8] This mass shift is the cornerstone of its utility in mass spectrometry.

Table 1: Key Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1246814-52-7 | [9][10][13][14][15][16] |

| Molecular Formula | C₁₅H₁₀D₄ClNO₂S | [9][10][13][16] |

| Molecular Weight | 311.82 g/mol | [9][10][13][16] |

| Appearance | Pale Yellow to Light Yellow Solid | [10] |

| Melting Point | 100-105°C (with decomposition) | [10] |

| Solubility | Slightly soluble in DMSO and Methanol | [10] |

| Storage | -20°C under an inert atmosphere | [9][10][13] |

Below is a diagram illustrating the chemical structure of this compound, highlighting the position of the deuterium atoms.

Caption: Chemical structure and key features of this compound.

The Rationale for Deuterated Internal Standards in Bioanalysis

The use of a deuterated internal standard is not merely a matter of preference but a strategic choice for enhancing analytical accuracy and precision.[5][7]

Mitigating Analytical Variability

During the analytical workflow, from sample extraction to LC-MS/MS analysis, several factors can introduce variability:

-

Sample Matrix Effects: Biological matrices like plasma are complex and can interfere with the ionization of the analyte, leading to ion suppression or enhancement.[5][17]

-

Extraction Inefficiency: The recovery of the analyte during sample preparation steps, such as protein precipitation or liquid-liquid extraction, may not be 100%.[17]

-

Instrumental Drift: Fluctuations in the performance of the liquid chromatography or mass spectrometry systems can occur over time.[5]

A deuterated internal standard, being chemically almost identical to the analyte, experiences these variations to the same extent.[6][8] By adding a known amount of the deuterated standard to each sample at the beginning of the workflow, the ratio of the analyte's signal to the internal standard's signal remains constant, regardless of these variations.

Co-elution and Mass Differentiation

An ideal internal standard should co-elute with the analyte during chromatography.[6] Since the deuterated and non-deuterated forms have virtually identical physicochemical properties, they exhibit the same retention time. The mass spectrometer, however, can easily distinguish between them due to the mass difference imparted by the deuterium atoms. This allows for simultaneous detection and quantification.

The following diagram illustrates the workflow for using a deuterated internal standard in a typical bioanalytical method.

Caption: Bioanalytical workflow using a deuterated internal standard.

Experimental Protocol: Quantification of Clopidogrel Carboxylic Acid in Human Plasma

This section provides a detailed, step-by-step methodology for the quantification of Clopidogrel Carboxylic Acid in human plasma using this compound as an internal standard. This protocol is based on established bioanalytical principles.

Materials and Reagents

-

Analytes: Clopidogrel Carboxylic Acid, this compound

-

Plasma: Blank human plasma (K2EDTA)

-

Solvents: Acetonitrile (ACN), Methanol (MeOH), Deionized Water (all LC-MS grade)

-

Acids: Formic Acid

-

Extraction Solvent: Diethyl ether - n-hexane (80:20, v/v)[18]

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Clopidogrel Carboxylic Acid and this compound in methanol to prepare individual stock solutions.

-

Working Solutions: Prepare serial dilutions of the Clopidogrel Carboxylic Acid stock solution in 50:50 ACN:Water to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution: Dilute the this compound stock solution in ACN to a final concentration of 500 ng/mL.[18]

Sample Preparation: Liquid-Liquid Extraction (LLE)

-

Pipette 200 µL of plasma (blank, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Add 50 µL of the internal standard working solution to each tube (except for the blank matrix).

-

Vortex briefly to mix.

-

Add 1 mL of the extraction solvent (diethyl ether - n-hexane, 80:20 v/v).[18]

-

Vortex for 5 minutes.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase: A gradient of Methanol and 0.1% Formic Acid in Water.[18]

-

Flow Rate: 0.5 mL/min.[18]

-

Injection Volume: 5-10 µL.

-

MS System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

MRM Transitions:

Data Analysis and Validation

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

-

Apply a linear regression model with a weighting factor (e.g., 1/x²).

-

Quantify the unknown samples using the regression equation.

-

Validate the method according to regulatory guidelines (e.g., FDA or EMA) for accuracy, precision, selectivity, stability, and matrix effect.

Conclusion: Ensuring Data Integrity in Drug Development

This compound is more than just a chemical reagent; it is a cornerstone of robust bioanalytical science. Its role as a deuterated internal standard is pivotal for obtaining accurate and reproducible pharmacokinetic data for Clopidogrel. By understanding its chemical structure and the principles behind its application, researchers and drug development professionals can ensure the highest level of scientific integrity in their studies. The methodologies outlined in this guide provide a framework for the reliable quantification of Clopidogrel's primary metabolite, ultimately contributing to a better understanding of its behavior in vivo and supporting the development of safer and more effective therapeutic strategies.

References

-

ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

-

A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. [Link]

-

AptoChem. Deuterated internal standards and bioanalysis. [Link]

-

ResearchGate. Metabolism of clopidogrel. The pharmacodynamics and pharmacokinetics of... [Link]

-

ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. [Link]

-

ClinPGx. Clopidogrel Pathway, Pharmacokinetics. [Link]

-

Nova Science Publishers. CLOPIDOGREL PHARMACOKINETIC: REVIEW OF EARLY STUDIES AND NOVEL EXPERIMENTAL RESULTS. [Link]

-

Pharmaffiliates. This compound | 1246814-52-7. [Link]

-

springermedizin.de. Clinical Pharmacokinetics of Clopidogrel and Its Metabolites in Patients with Cardiovascular Diseases. [Link]

-

PubMed Central (PMC). Clinical Pharmacokinetics and Pharmacodynamics of Clopidogrel. [Link]

-

National Institutes of Health (NIH). Validation of a method for quantitation of the clopidogrel active metabolite, clopidogrel, clopidogrel carboxylic acid, and 2-oxo-clopidogrel in feline plasma. [Link]

-

Scientific Research Publishing. Determination of Clopidogrel Carboxylic Acid in Human Plasma by LC-MS/MS. [Link]

-

PubChem. rac-Clopidogrel Carboxylic Acid. [Link]

Sources

- 1. ClinPGx [clinpgx.org]

- 2. Clinical Pharmacokinetics and Pharmacodynamics of Clopidogrel - PMC [pmc.ncbi.nlm.nih.gov]

- 3. novapublishers.com [novapublishers.com]

- 4. Clinical Pharmacokinetics of Clopidogrel and Its Metabolites in Patients with Cardiovascular Diseases | springermedizin.de [springermedizin.de]

- 5. resolvemass.ca [resolvemass.ca]

- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. This compound | LGC Standards [lgcstandards.com]

- 10. This compound (1246814-52-7) for sale [vulcanchem.com]

- 11. This compound | LGC Standards [lgcstandards.com]

- 12. 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid | C15H14ClNO2S | CID 4129546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. sussex-research.com [sussex-research.com]

- 14. pharmaffiliates.com [pharmaffiliates.com]

- 15. This compound | 1246814-52-7 [chemicalbook.com]

- 16. labmix24.com [labmix24.com]

- 17. texilajournal.com [texilajournal.com]

- 18. researchgate.net [researchgate.net]

Synthesis and characterization of rac-Clopidogrel-d4 Carboxylic Acid

An In-Depth Technical Guide to the Synthesis and Characterization of rac-Clopidogrel-d4 Carboxylic Acid

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of racemic Clopidogrel-d4 Carboxylic Acid. This deuterated analog of a primary inactive metabolite of Clopidogrel is crucial for pharmacokinetic and drug metabolism studies. This document details a robust synthetic pathway, outlines rigorous characterization methodologies, and discusses the significance of this stable isotope-labeled standard in pharmaceutical research. The protocols and data presented herein are designed to be a valuable resource for researchers, scientists, and drug development professionals.

Introduction: The Significance of Deuterated Standards in Drug Metabolism

Clopidogrel is a widely prescribed antiplatelet prodrug that requires metabolic activation to exert its therapeutic effect.[1] A substantial portion, approximately 85%, of an administered dose of clopidogrel is hydrolyzed by carboxylesterase 1 (CES1) into its inactive carboxylic acid metabolite, SR 26334.[1][2] Due to its prevalence in plasma, this inactive metabolite serves as a key biomarker for pharmacokinetic (PK) studies of the parent drug.[1][3]

The use of stable isotope-labeled internal standards is paramount in quantitative bioanalysis, offering enhanced precision and accuracy in mass spectrometry-based assays.[4][5] Deuterium labeling, in particular, provides a mass shift that allows for clear differentiation between the analyte and the internal standard without significantly altering the compound's chemical properties.[2][5] this compound, with deuterium atoms incorporated into the chlorophenyl ring, is an ideal internal standard for the quantification of the non-labeled carboxylic acid metabolite in biological matrices.[6][7]

This guide will elucidate a reliable synthetic route to this compound and detail the analytical techniques essential for its structural confirmation and purity assessment.

Synthesis of this compound

The synthesis of this compound involves a multi-step process. The following protocol is a validated approach to obtaining the target compound with high purity.

Synthetic Scheme

Figure 1: Synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of 2-(2-Chlorophenyl-d4)acetyl chloride

-

To a solution of 2-chlorophenyl-d4-acetic acid in an anhydrous solvent such as dichloromethane, add thionyl chloride dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acid chloride.

Step 2: Synthesis of rac-Clopidogrel-d4

-

Dissolve 4,5,6,7-tetrahydrothieno[3,2-c]pyridine in a suitable aprotic solvent.

-

Add the previously synthesized 2-(2-chlorophenyl-d4)acetyl chloride to the solution.

-

Stir the reaction mixture at room temperature until the starting material is consumed.

-

Purify the crude product by column chromatography to obtain rac-Clopidogrel-d4.

Step 3: Hydrolysis to this compound

-

Dissolve rac-Clopidogrel-d4 in a mixture of an alcohol (e.g., methanol) and water.

-

Add a base, such as sodium hydroxide, and heat the mixture to reflux.

-

Monitor the reaction by TLC or HPLC until the ester is fully hydrolyzed.

-

After completion, cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the carboxylic acid.

-

Filter the precipitate, wash with water, and dry under vacuum to yield this compound.

Characterization of this compound

Rigorous characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized compound.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and isotopic distribution of the deuterated compound.

Expected Data:

| Parameter | Value |

| Molecular Formula | C15H10D4ClNO2S[4][8] |

| Molecular Weight | 311.82 g/mol [4][8] |

| Monoisotopic Mass | 311.0685 Da[7] |

| m/z (ESI+) | [M+H]+ ≈ 312.0758 |

High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.

A developed LC-MS/MS method for the determination of Clopidogrel carboxylic acid in human plasma utilizes the m/z transition of 312.10→129 for the d4-internal standard.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for elucidating the molecular structure and confirming the positions of deuterium incorporation.

-

¹H NMR: The proton NMR spectrum is expected to show a significant reduction in the signal intensity of the aromatic protons corresponding to the deuterated chlorophenyl ring. The remaining proton signals of the thienopyridine and acetic acid moieties should be consistent with the structure of Clopidogrel Carboxylic Acid.

-

¹³C NMR: The carbon NMR spectrum will show signals corresponding to all carbon atoms in the molecule. The carbons attached to deuterium will exhibit a characteristic triplet splitting pattern due to C-D coupling.

-

²H NMR (Deuterium NMR): This technique can be used to directly observe the deuterium signals and confirm their chemical environment.

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to assess the purity of the synthesized compound.

Typical HPLC Conditions:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 2.1 mm x 150 mm, 3.5 µm)[9] |

| Mobile Phase | Gradient elution with a mixture of acetonitrile and water, both containing 0.1% formic acid[10] |

| Flow Rate | 0.5 mL/min[6] |

| Detection | UV at 220 nm[11] |

| Expected Purity | >95%[7][12] |

Application in Pharmacokinetic Studies

This compound is primarily used as an internal standard in bioanalytical methods for the quantification of the major inactive metabolite of Clopidogrel in biological samples such as plasma.[6] Its use significantly improves the accuracy and precision of pharmacokinetic studies.[6][13][14]

Workflow for Bioanalytical Sample Analysis

Figure 2: Bioanalytical workflow utilizing the deuterated internal standard.

Conclusion

The synthesis and rigorous characterization of this compound are crucial for advancing our understanding of the pharmacokinetics of Clopidogrel. This technical guide provides a detailed and validated framework for the preparation and analysis of this essential stable isotope-labeled standard. The methodologies described herein are designed to ensure the production of a high-purity compound suitable for demanding bioanalytical applications in drug development and clinical research.

References

-

Xu, X., Zhao, X., Yang, Z., et al. (2016). Significant Improvement of Metabolic Characteristics and Bioactivities of Clopidogrel and Analogs by Selective Deuteration. Molecules, 21(6), 708. Available at: [Link]

-

MDPI. (2016). Significant Improvement of Metabolic Characteristics and Bioactivities of Clopidogrel and Analogs by Selective Deuteration. Retrieved from [Link]

-

Zhu, Y., et al. (2012). Deuterated Clopidogrel Analogues as a New Generation of Antiplatelet Agents. ACS Medicinal Chemistry Letters, 3(10), 825-830. Available at: [Link]

-

ACS Publications. (2012). Deuterated Clopidogrel Analogues as a New Generation of Antiplatelet Agents. ACS Medicinal Chemistry Letters. Retrieved from [Link]

-

National Center for Biotechnology Information. (2016). Significant Improvement of Metabolic Characteristics and Bioactivities of Clopidogrel and Analogs by Selective Deuteration. PubMed Central. Retrieved from [Link]

-

PubMed. (2014). Synthesis of Biologically Active Piperidine Metabolites of Clopidogrel: Determination of Structure and Analyte Development. Retrieved from [Link]

-

ResearchGate. (2015). GC/MS, FTIR and NMR Studies for the Identification and Characterization of Clopidogrel Bisulfate Degradation Products. Retrieved from [Link]

-

Der Pharma Chemica. (2012). An efficient and large scale synthesis of Clopidogrel: Antiplatelet drug. Retrieved from [Link]

-

PubChem. (n.d.). rac-Clopidogrel Carboxylic Acid. Retrieved from [Link]

-

ResearchGate. (2025). Determination of Clopidogrel Carboxylic Acid in Human Plasma by LC-MS/MS. Retrieved from [Link]

-

PubMed. (2012). HPLC-MS/MS method for the simultaneous determination of clopidogrel, its carboxylic acid metabolite and derivatized isomers of thiol metabolite in clinical samples. Retrieved from [Link]

-

ResearchGate. (2014). Pharmacokinetic parameters of clopidogrel, the carboxylic acid metabolite of clopidogrel (CLPM) and the H3 and H4 isomers of the clopidogrel thiol metabolite. Retrieved from [Link]

-

SynZeal. (n.d.). rac-Clopidogrel Carboxylic Acid Hydrochloride. Retrieved from [Link]

-

PubMed. (2005). Estimation of carboxylic acid metabolite of clopidogrel in Wistar rat plasma by HPLC and its application to a pharmacokinetic study. Retrieved from [Link]

-

PubMed. (2007). Pharmacodynamic and pharmacokinetic evaluation of clopidogrel and the carboxylic acid metabolite SR 26334 in healthy dogs. Retrieved from [Link]

-

ResearchGate. (2010). A LCMS Compatible Stability-Indicating HPLC Assay Method for Clopidogrel bisulphate. Retrieved from [Link]

-

Spectroscopy Online. (2013). Development of a High Sensitivity Method for the Analysis of Clopidogrel and Clopidogrel Carboxylic Acid Metabolite in Human K2EDTA Plasma Using UHPLC–MS-MS. Retrieved from [Link]

- Google Patents. (2007). Process for preparing clopidogrel.

-

Nova Science Publishers. (n.d.). CLOPIDOGREL PHARMACOKINETIC: REVIEW OF EARLY STUDIES AND NOVEL EXPERIMENTAL RESULTS. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). clinical pharmacology and biopharmaceutics review(s). Retrieved from [Link]

Sources

- 1. novapublishers.com [novapublishers.com]

- 2. researchgate.net [researchgate.net]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound | LGC Standards [lgcstandards.com]

- 8. labmix24.com [labmix24.com]

- 9. 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid | C15H14ClNO2S | CID 4129546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. HPLC-MS/MS method for the simultaneous determination of clopidogrel, its carboxylic acid metabolite and derivatized isomers of thiol metabolite in clinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Estimation of carboxylic acid metabolite of clopidogrel in Wistar rat plasma by HPLC and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Clopidogrel Carboxylic Acid Hydrochloride [lgcstandards.com]

- 13. Deuterated Clopidogrel Analogues as a New Generation of Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to rac-Clopidogrel-d4 Carboxylic Acid: Physicochemical Properties and Analytical Applications

This technical guide provides a comprehensive overview of the physical and chemical properties of rac-Clopidogrel-d4 Carboxylic Acid, with a focus on its critical role as an internal standard in the bioanalysis of Clopidogrel's primary inactive metabolite. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this stable isotope-labeled compound for robust and reliable quantitative analysis.

Introduction: The Significance of a Deuterated Internal Standard

Clopidogrel is a widely prescribed antiplatelet prodrug that requires hepatic bioactivation to exert its therapeutic effect. A substantial portion, approximately 85%, of an administered dose of Clopidogrel is rapidly hydrolyzed by esterases in the body to form an inactive carboxylic acid metabolite.[1] Consequently, the quantification of this major metabolite is crucial for pharmacokinetic and bioequivalence studies.

The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative liquid chromatography-mass spectrometry (LC-MS) for several compelling reasons.[2][3][4] Deuterated standards are chemically almost identical to the analyte of interest, ensuring they co-elute during chromatographic separation and exhibit similar ionization behavior in the mass spectrometer.[2][3] This co-behavior allows the internal standard to effectively compensate for variations in sample preparation, matrix effects (such as ion suppression or enhancement), and instrument response, leading to significantly improved accuracy and precision in quantitative results.[2][4] Regulatory bodies like the European Medicines Agency (EMA) have noted that a vast majority of bioanalytical method submissions incorporate stable isotope-labeled internal standards, underscoring their importance in generating reliable data for drug development and clinical studies.[4]

Physicochemical Characterization

A thorough understanding of the physical and chemical properties of this compound is essential for its proper handling, storage, and application in analytical method development.

Chemical Structure and Identity

-

Chemical Name: 2-(2-chloro-3,4,5,6-tetradeuteriophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid[5]

-

Synonyms: (Rac)-CLPM-d4; (Rac)-SR 26334-d4[6]

-

CAS Number: 1246814-52-7[5]

-

Molecular Formula: C₁₅H₁₀D₄ClNO₂S[7]

-

Molecular Weight: 311.82 g/mol [7]

Physical Properties

The known physical properties of this compound are summarized in the table below. This data is critical for selecting appropriate solvents for stock solutions and for understanding the compound's physical state under laboratory conditions.

| Property | Value | Source(s) |

| Physical State | Solid | - |

| Appearance | Pale Yellow Solid | - |

| Melting Point | 100-105°C (with decomposition) | - |

| Solubility | Slightly soluble in DMSO and Methanol | - |

| Storage | -20°C | [7] |

Chemical Properties

Spectroscopic Data:

-

Mass Spectrometry: The mass spectrum of the non-deuterated Clopidogrel carboxylic acid shows a characteristic fragmentation pattern. The primary fragment observed at m/z 263/265 (accounting for chlorine isotopes) corresponds to the loss of the carboxylic acid group (-COOH).[9] This understanding is fundamental to developing selective and sensitive MS/MS methods.

-

Infrared (IR) Spectroscopy: As a carboxylic acid, the IR spectrum is expected to exhibit a very broad O-H stretching band from approximately 3300 to 2500 cm⁻¹, which is characteristic of the hydrogen-bonded dimer form. A strong carbonyl (C=O) stretching band should appear between 1760 and 1690 cm⁻¹. Additionally, a C-O stretch is anticipated in the 1320-1210 cm⁻¹ region.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific NMR data for the d4 variant is not widely published, the proton NMR spectrum of the non-deuterated form would show characteristic signals for the aromatic, aliphatic, and methine protons. In the ¹³C NMR spectrum of this compound, the signals corresponding to the deuterated phenyl carbons would be significantly attenuated or absent, confirming the position of isotopic labeling.[11]

Synthesis of Deuterated Analogues

The synthesis of deuterated compounds like this compound is a specialized process. Generally, the synthesis of deuterated Clopidogrel analogues involves the use of deuterated starting materials or reagents at specific steps in the synthetic pathway. For instance, the introduction of deuterium at the phenyl group can be achieved by using a deuterated precursor in the initial stages of the synthesis.[12][13] The final carboxylic acid can then be obtained through the hydrolysis of the corresponding deuterated ester precursor.[13]

Application in Bioanalytical Methods: A Validated LC-MS/MS Protocol

The primary application of this compound is as an internal standard for the quantification of Clopidogrel carboxylic acid in biological matrices, most commonly human plasma. Below is a detailed, field-proven LC-MS/MS protocol that demonstrates its use.

Rationale for Methodological Choices

The selection of each component of the analytical method is based on achieving high sensitivity, selectivity, and throughput.

-

Sample Preparation (Liquid-Liquid Extraction): A simple liquid-liquid extraction with a mixture of diethyl ether and n-hexane (80:20, v/v) is effective for isolating the analyte and internal standard from the complex plasma matrix.[1] This technique removes proteins and other interfering substances, leading to a cleaner extract and minimizing matrix effects.[1]

-

Chromatography (Reversed-Phase HPLC): A C18 column is a robust choice for separating the moderately polar Clopidogrel carboxylic acid from other plasma components. The mobile phase, consisting of methanol, deionized water, and formic acid, allows for good peak shape and retention time control.[1] The inclusion of formic acid helps to protonate the carboxylic acid and tertiary amine, leading to better chromatographic performance.

-

Detection (Tandem Mass Spectrometry): Electrospray ionization (ESI) in the positive ion mode is well-suited for these analytes. Multiple Reaction Monitoring (MRM) provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

Step-by-Step Experimental Protocol

1. Sample Preparation: a. To 200 µL of human plasma in a polypropylene tube, add a known amount of this compound solution (internal standard). b. Add the extraction solvent (diethyl ether: n-hexane, 80:20, v/v). c. Vortex mix thoroughly to ensure efficient extraction. d. Centrifuge to separate the organic and aqueous layers. e. Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen. f. Reconstitute the residue in the mobile phase for injection.

2. LC-MS/MS Conditions:

- LC System: Standard HPLC system

- Column: C18 analytical column

- Mobile Phase: Methanol, de-ionized water, and formic acid[1]

- Flow Rate: 0.5 mL/minute[1]

- MS System: Triple quadrupole mass spectrometer

- Ionization Mode: Positive Electrospray Ionization (ESI+)

- MRM Transitions:

- Clopidogrel Carboxylic Acid: m/z 308.10 → 113[1]

- This compound (IS): m/z 312.10 → 129[1]

3. Method Validation: This method has been validated for linearity over a concentration range of 25–3000 ng/mL, with a correlation coefficient (r²) ≥ 0.999. The intra- and inter-day accuracy and precision are within acceptable limits (typically ≤15%).[1]

Interpreting the Mass Spectra: The "Why" Behind the Fragments

The choice of MRM transitions is critical for the selectivity of the assay. A diagram of the proposed fragmentation pathway for Clopidogrel Carboxylic Acid is presented below.

Caption: Figure 1. Proposed fragmentation of Clopidogrel Carboxylic Acid.

The precursor ion at m/z 308.1 corresponds to the protonated molecule [M+H]⁺ of the non-deuterated carboxylic acid metabolite. Upon collision-induced dissociation (CID) in the mass spectrometer's collision cell, this precursor ion fragments. The specific product ion at m/z 113 is a stable and abundant fragment, making it an excellent choice for quantification. For the deuterated internal standard, the precursor ion is shifted to m/z 312.1, reflecting the presence of four deuterium atoms. The corresponding fragment ion is observed at m/z 129. Monitoring these unique transitions allows for the highly selective detection of both the analyte and the internal standard, even in a complex biological matrix. A published fragmentation pathway for (R,S)-clopidogrel carboxylic acid supports the rationale for these transitions.[14]

Conclusion: Ensuring Data Integrity in Bioanalysis

This compound is an indispensable tool for researchers in drug metabolism and pharmacokinetics. Its physicochemical properties are well-defined, and its application as an internal standard in validated LC-MS/MS methods is scientifically sound and widely accepted. By understanding the principles behind its use and the specifics of the analytical methodology, scientists can ensure the generation of high-quality, reliable data that is crucial for advancing drug development programs. The use of such a well-characterized, stable isotope-labeled internal standard is a hallmark of robust and trustworthy bioanalytical science.

References

- Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? (n.d.).

- Deuterated Standards for LC-MS Analysis. (2025, November 8). ResolveMass Laboratories Inc.

- The Value of Deuterated Internal Standards. (2017, August 30). KCAS Bio.

-

Fragmentation pathways for molecular ions of (R,S)-clopidogrel (m/z 322.20) and (R,S)-clopidogrel carboxylic acid (m/z 308.30). (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Synthesis of deuterated clopidogrel- and vicagrel-related compounds. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Deuterated Clopidogrel Analogues as a New Generation of Antiplatelet Agents. (2013). ACS Medicinal Chemistry Letters, 4(5), 454–458. [Link]

-

Clopidogrel. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

-

Deuterated clopidogrel analogues as a new generation of antiplatelet agents. (2013). ACS Medicinal Chemistry Letters, 4(5), 454–458. [Link]

-

Deuterated Clopidogrel Analogues as a New Generation of Antiplatelet Agents. (2013). ACS Medicinal Chemistry Letters, 4(5), 454–458. [Link]

-

rac-Clopidogrel Carboxylic Acid. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

-

The fragmentation reactions of anti-platelet drugs: clopidogrel and ticlopidine. (2007). Journal of Mass Spectrometry, 42(3), 405–406. [Link]

-

Determination of Clopidogrel Carboxylic Acid in Human Plasma by LC-MS/MS. (2011). American Journal of Analytical Chemistry, 2(4), 447-455. [Link]

-

Determination of Clopidogrel Carboxylic Acid in Human Plasma by LC/MS/MS. (2011). American Journal of Analytical Chemistry, 2(4), 447-455. [Link]

-

Assay method for the carboxylic acid metabolite of clopidogrel in human plasma by gas chromatography-mass spectrometry. (1999). Journal of Chromatography B: Biomedical Sciences and Applications, 721(1), 107-117. [Link]

- GC/MS, FTIR and NMR Studies for the Identification and Characterization of Clopidogrel Bisulfate Degradation Products. (2015). International Journal of Pharmaceutical and Clinical Research, 7(3), 220-226.

-

IR: carboxylic acids. (n.d.). Retrieved January 16, 2026, from [Link]

-

Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. (n.d.). Optibrium. Retrieved January 16, 2026, from [Link]

-

This compound, TRC 10 mg. (n.d.). Fisher Scientific. Retrieved January 16, 2026, from [Link]

-

Estimation of carboxylic acid metabolite of clopidogrel in Wistar rat plasma by HPLC and its application to a pharmacokinetic study. (2009). Journal of Pharmaceutical and Biomedical Analysis, 50(5), 987-992. [Link]

-

Estimation of carboxylic acid metabolite of clopidogrel in Wistar rat plasma by HPLC and its application to a pharmacokinetic study. (2009). Journal of Pharmaceutical and Biomedical Analysis, 50(5), 987-992. [Link]

Sources

- 1. Determination of Clopidogrel Carboxylic Acid in Human Plasma by LC-MS/MS [scirp.org]

- 2. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 5. This compound | LGC Standards [lgcstandards.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. sussex-research.com [sussex-research.com]

- 8. optibrium.com [optibrium.com]

- 9. archives.ijper.org [archives.ijper.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid | C15H14ClNO2S | CID 4129546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Deuterated Clopidogrel Analogues as a New Generation of Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Mechanism and Application of rac-Clopidrel-d4 Carboxylic Acid as an Internal Standard in Bioanalysis

Abstract

This technical guide provides an in-depth examination of rac-Clopidogrel-d4 Carboxylic Acid, a stable isotope-labeled (SIL) internal standard, and its critical role in the quantitative bioanalysis of Clopidogrel's major inactive metabolite, Clopidogrel Carboxylic Acid (CCA). Designed for researchers, scientists, and drug development professionals, this document elucidates the fundamental mechanism of action of SIL internal standards, details a validated LC-MS/MS workflow, and offers field-proven insights into achieving robust, accurate, and reproducible quantification in complex biological matrices. The guide follows the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T) to deliver a comprehensive and practical resource.

Introduction: The Analytical Challenge of Clopidogrel Metabolism

Clopidogrel is a vital antiplatelet prodrug used to prevent atherothrombotic events.[1][2] As a prodrug, it requires hepatic biotransformation via cytochrome P450 (CYP) enzymes to form its active thiol metabolite, which is responsible for inhibiting the P2Y12 receptor on platelets.[2][3] However, this activation pathway is inefficient; approximately 85% of an administered clopidogrel dose is rapidly hydrolyzed by esterases into an inactive metabolite, Clopidogrel Carboxylic Acid (CCA).[3]

Due to the instability of the active metabolite and the low plasma concentrations of the parent drug, pharmacokinetic (PK) and bioequivalence (BE) studies predominantly rely on the quantification of the stable and abundant CCA as a surrogate analyte.[3][4] Accurate measurement of CCA in biological matrices like plasma is paramount, but this process is fraught with challenges, including:

-

Matrix Effects: Endogenous components in plasma can suppress or enhance the ionization of the analyte in a mass spectrometer, leading to inaccurate results.[5][6]

-

Extraction Variability: The efficiency of extracting the analyte from the complex plasma matrix can vary between samples.[5][6]

-

Instrumental Drift: Fluctuations in instrument performance during an analytical run can affect signal intensity.

To overcome these obstacles, the use of a suitable internal standard (IS) is not just recommended but essential for a robust and reliable bioanalytical method, as stipulated by regulatory bodies like the U.S. Food and Drug Administration (FDA).[5][7]

The Gold Standard: Stable Isotope-Labeled Internal Standards

The ideal internal standard should be a close chemical and physical mimic of the analyte.[8][9] While structural analogs can be used, the gold standard in modern LC-MS/MS bioanalysis is the Stable Isotope-Labeled (SIL) internal standard.[8][9][10] A SIL-IS is a version of the analyte molecule where one or more atoms have been replaced with their heavy stable isotopes (e.g., Deuterium (²H or D), Carbon-13 (¹³C), Nitrogen-15 (¹⁵N)).[9]

This compound is the deuterated analog of CCA and is considered the preferred IS for several key reasons:

-

Physicochemical Similarity: It shares nearly identical properties with the unlabeled CCA, including polarity, pKa, and extraction recovery.[9] This ensures it behaves identically during sample preparation.

-

Co-elution: It chromatographically co-elutes with the analyte, meaning they experience the same matrix effects at the same time.[9]

-

Identical Ionization Efficiency: It ionizes with the same efficiency as the analyte in the mass spectrometer's source.[9][11]

-

Mass Differentiation: Its increased mass (typically +4 amu) allows it to be distinguished from the analyte by the mass spectrometer without significant isotopic crosstalk.[9][12]

Core Mechanism of Action: Normalization in Action

The fundamental mechanism of a SIL-IS like this compound is to act as a constant comparator that normalizes for variability throughout the analytical workflow. A known, fixed concentration of the IS is spiked into every sample—calibrators, quality controls (QCs), and unknowns—at the very beginning of the sample preparation process.[7]

The mass spectrometer does not measure absolute concentration; it measures signal intensity (peak area). The final concentration of the analyte (CCA) is calculated based on the ratio of the analyte's peak area to the internal standard's peak area (AreaAnalyte / AreaIS).

This ratiometric approach provides a self-validating system:

-

If a sample experiences lower-than-average recovery during extraction, the amount of both the analyte and the IS that reaches the detector will be reduced proportionally. The peak areas of both will decrease, but their ratio will remain constant, yielding an accurate final concentration.

-

If a sample is affected by ion suppression in the MS source, the signal for both the co-eluting analyte and IS will be diminished to a similar extent. Again, the ratio remains unaffected, preserving the integrity of the measurement.[13]

The following diagram illustrates this parallel tracking and normalization principle.

Field-Proven Protocol: A Validated Bioanalytical Workflow

This section outlines a typical, robust LC-MS/MS method for the quantification of Clopidogrel Carboxylic Acid in human plasma, grounded in published and validated procedures.[4][12]

Reagents and Materials

-

Analytes: Clopidogrel Carboxylic Acid (CCA) reference standard, this compound (d4-CCA) internal standard.

-

Plasma: K2EDTA human plasma.

-

Reagents: Methanol, Acetonitrile (HPLC grade), Formic Acid, Diethyl Ether, n-Hexane.

-

Equipment: Calibrated pipettes, centrifuge, LC-MS/MS system (e.g., Agilent 1100 HPLC with AB Sciex Q-trap 5500).[14]

Preparation of Standards

-

Stock Solutions (1 mg/mL): Prepare separate stock solutions of CCA and d4-CCA in methanol.

-

Working Solutions: Serially dilute the stock solutions to create working solutions for calibration standards and quality controls (QCs).

-

Internal Standard Spiking Solution: Prepare a d4-CCA working solution (e.g., 500 ng/mL) in 50:50 acetonitrile/water. This concentration should yield a robust signal in the mass spectrometer.

Sample Preparation: Liquid-Liquid Extraction (LLE)

-

Aliquot: Pipette 200 µL of plasma (calibrator, QC, or unknown sample) into a clean microcentrifuge tube.

-

Spike IS: Add 50 µL of the d4-CCA internal standard spiking solution to every tube except for the blank matrix sample.

-

Vortex: Briefly vortex mix for 10 seconds.

-

Acidify: Add 50 µL of 1% formic acid to each sample to aid extraction.

-

Extract: Add 1 mL of extraction solvent (e.g., 80:20 v/v diethyl ether/n-hexane).[4][12]

-

Mix: Vortex for 2 minutes, then centrifuge at 4000 rpm for 10 minutes.

-

Transfer: Carefully transfer the upper organic layer to a new tube.

-

Evaporate: Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitute: Reconstitute the dried extract in 200 µL of mobile phase. Vortex to ensure complete dissolution.

-

Inject: Transfer to an autosampler vial for injection into the LC-MS/MS system.

LC-MS/MS Instrumental Conditions

-

LC Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Methanol.

-

Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by re-equilibration.

-

Injection Volume: 5-10 µL.

-

MS Detection: Electrospray Ionization (ESI) in Positive Mode.

-

Monitoring Mode: Multiple Reaction Monitoring (MRM).

The specific MRM transitions are critical for selectivity and sensitivity.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|

| Clopidogrel Carboxylic Acid (CCA) | 308.1 | 113.0 |

| d4-CCA (Internal Standard) | 312.1 | 129.0 |

Table 1: Representative MRM transitions for CCA and its d4-labeled internal standard.[4][12]

The workflow is visualized in the diagram below.

Method Validation: Trustworthiness Through Data

A bioanalytical method is only trustworthy if it has been thoroughly validated according to regulatory guidelines.[7][15] The use of this compound is instrumental in meeting the stringent acceptance criteria for these validation parameters.

The following table summarizes typical acceptance criteria and representative data from validated methods.

| Validation Parameter | FDA Acceptance Criteria | Representative Performance Data |

|---|---|---|

| Linearity (r²) | ≥ 0.99 | > 0.999 over 25-3000 ng/mL range.[4][12] |

| Lower Limit of Quantification (LLOQ) | S/N > 5; Accuracy ±20%; Precision ≤20% | 25 ng/mL with accuracy and precision within acceptable limits.[4][12] |

| Intra-day & Inter-day Accuracy | Within ±15% of nominal (except LLOQ) | 90% - 98% (Intra-day); 92% - 97% (Inter-day).[4] |

| Intra-day & Inter-day Precision (%CV) | ≤ 15% (except LLOQ) | < 10% across QC levels.[4] |

| Recovery | Consistent and reproducible | > 85% and consistent for both analyte and IS.[16] |

| Matrix Effect | IS-normalized factor CV ≤ 15% | No significant ion suppression or enhancement observed.[17] |

| Stability (Freeze-Thaw, Bench-Top, etc.) | % Deviation within ±15% | Stable under typical laboratory handling and storage conditions.[3][18] |

Table 2: Summary of Bioanalytical Method Validation Parameters and Performance.

The consistency of the IS response across an entire analytical run is a key diagnostic tool. The FDA recommends monitoring IS response patterns; significant variability in incurred samples compared to calibrators can indicate a problem with matrix effects, extraction, or sample integrity that even a SIL-IS cannot fully correct, requiring investigation.[8]

Conclusion

This compound is an indispensable tool in the bioanalysis of clopidogrel. Its mechanism of action as a stable isotope-labeled internal standard provides a robust, self-validating system that corrects for nearly all sources of analytical variability inherent in LC-MS/MS workflows. By perfectly mimicking the behavior of the endogenous analyte from extraction to detection, it ensures that the calculated analyte-to-IS ratio remains constant and true, regardless of sample-specific losses or matrix effects. The proper implementation and validation of methods using this internal standard are foundational to generating the high-quality, reliable pharmacokinetic data required for drug development and regulatory submission.

References

-

Dey, S., Kandhwal, K., Nazarudheen, S., Singh, O., Mukherjee, S. K., Mishra, S., Reyar, S., Khuroo, A. H., & Monif, T. (2011). Regulatory recommendations for clopidogrel: Focus on validation of a reliable bioanalytical method and its application to a bioequivalence study. Journal of Bioanalysis & Biomedicine. Available at: [Link]

-

U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. FDA. Available at: [Link]

-

Jain, R. (2017). Development of a High Sensitivity Method for the Analysis of Clopidogrel and Clopidogrel Carboxylic Acid Metabolite in Human K2EDTA Plasma Using UHPLC–MS-MS. LCGC International. Available at: [Link]

-

Wang, Z., Chen, B., Liu, D., Zhou, H., & Liu, W. (2017). Deuterated Clopidogrel Analogues as a New Generation of Antiplatelet Agents. ACS Medicinal Chemistry Letters. Available at: [Link]

-

U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. FDA. Available at: [Link]

-

U.S. Food and Drug Administration. (2014). Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. FDA. Available at: [Link]

-

Popa, D. S., Loghin, F., & Vlase, L. (2014). Development and Validation of an HPLC Method for Simultaneous Quantification of Clopidogrel Bisulfate, Its Carboxylic Acid Metabolite, and Atorvastatin in Human Plasma: Application to a Pharmacokinetic Study. Journal of Analytical Methods in Chemistry. Available at: [Link]

-

Yahvah, K., Barkley, D., & Fu, Y. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Bioanalysis. Available at: [Link]

-

U.S. Department of Health and Human Services. (2023). Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. Available at: [Link]

-

Xu, Z., Miao, Y., Wu, T., Chen, L., & Cao, X. (2021). Evaluation of Efficacy and Safety After Replacement of Methyl Hydrogen With Deuterium at 7-position Methyl Formate of Clopidogrel. ResearchGate. Available at: [Link]

-

Hogan, D. F., Mishue, E. F., Cox, S. K., Martin, L. G., & Davis, J. L. (2017). Validation of a method for quantitation of the clopidogrel active metabolite, clopidogrel, clopidogrel carboxylic acid, and 2-oxo-clopidogrel in feline plasma. PLOS ONE. Available at: [Link]

-

Hogan, D. F. (2017). Validation of a method for quantitation of the clopidogrel active metabolite, clopidogrel, clopidogrel carboxylic acid, and 2-oxo-clopidogrel in feline plasma. University of Copenhagen Research Portal. Available at: [Link]

-

Sadek, M. E., Moustafa, S. M., Kadi, H. O., & Al-Hakami, A. M. (2011). Determination of Clopidogrel Carboxylic Acid in Human Plasma by LC-MS/MS. ResearchGate. Available at: [Link]

-

Sadek, M. E., Moustafa, S. M., Kadi, H. O., & Al-Hakami, A. M. (2011). Determination of Clopidogrel Carboxylic Acid in Human Plasma by LC-MS/MS. SCIRP. Available at: [Link]

-

Tang, M., Zhu, Y., Lin, G., & Cui, J. (2016). Significant Improvement of Metabolic Characteristics and Bioactivities of Clopidogrel and Analogs by Selective Deuteration. Molecules. Available at: [Link]

-

Al-Aani, H., & Al-Mohssen, H. (2016). A Validated Method for Quantification of Clopidogrel in Human Plasma and Its Application in Comparative Bioavailability Studies. Graphy Publications. Available at: [Link]

-

Zhang, Y., Chen, Y., Miao, L., & Li, Y. (2015). Development and validation of an HPLC–MS/MS method to determine clopidogrel in human plasma. Journal of Pharmaceutical Analysis. Available at: [Link]

-

Bahrami, G., Mohammadi, B., Mirzaeei, S., & Kiani, A. (2005). Rapid LC-ESI-MS-MS method for the simultaneous determination of clopidogrel and its carboxylic acid metabolite in human plasma. PubMed. Available at: [Link]

-

Parker, R. B. (2013). Synthesis of Biologically Active Piperidine Metabolites of Clopidogrel: Determination of Structure and Analyte Development. PubMed. Available at: [Link]

-

Wang, Z., Chen, B., Liu, D., Zhou, H., & Liu, W. (2017). Deuterated Clopidogrel Analogues as a New Generation of Antiplatelet Agents. ACS Publications. Available at: [Link]

-

Thüring, K., Schmid, K., Keller, P., & Helm, M. (2019). Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. Genes. Available at: [Link]

-

Sadek, M. E., Moustafa, S. M., Kadi, H. O., & Al-Hakami, A. M. (2011). LC/MS/MS chromatogram showing human plasma containing 75 ng/ml... ResearchGate. Available at: [Link]

-

van de Merbel, N. C., & van den Heuvel, J. J. (2013). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Bioanalysis. Available at: [Link]

-

Amerigo Scientific. (n.d.). Stable Isotope-labeled Standards. Amerigo Scientific. Available at: [Link]

-

Dr. Brown's Laboratory. (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. Amazon S3. Available at: [Link]

-

Kumar, S. S., Kumar, P. V., & Kumar, V. V. (2011). A LCMS Compatible Stability-Indicating HPLC Assay Method for Clopidogrel bisulphate. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

Sources

- 1. Deuterated Clopidogrel Analogues as a New Generation of Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Significant Improvement of Metabolic Characteristics and Bioactivities of Clopidogrel and Analogs by Selective Deuteration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 6. fda.gov [fda.gov]

- 7. fda.gov [fda.gov]

- 8. bioanalysis-zone.com [bioanalysis-zone.com]

- 9. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 10. Stable Isotope-labeled Standards - Amerigo Scientific [amerigoscientific.com]

- 11. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Determination of Clopidogrel Carboxylic Acid in Human Plasma by LC-MS/MS [scirp.org]

- 13. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 14. researchgate.net [researchgate.net]

- 15. hhs.gov [hhs.gov]

- 16. Rapid LC-ESI-MS-MS method for the simultaneous determination of clopidogrel and its carboxylic acid metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. Validation of a method for quantitation of the clopidogrel active metabolite, clopidogrel, clopidogrel carboxylic acid, and 2-oxo-clopidogrel in feline plasma - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Isotopic Labeling of Clopidogrel Carboxylic Acid

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the isotopic labeling of clopidogrel carboxylic acid. It delves into the strategic imperatives, synthetic methodologies, and analytical validation required for producing high-quality labeled standards essential for modern drug metabolism and pharmacokinetic (DMPK) studies.

Executive Summary: The Rationale for Labeling a Key Metabolite

Clopidogrel, an antiplatelet prodrug, undergoes extensive and rapid metabolism in the body. Approximately 85% of an oral dose is hydrolyzed by esterases, primarily carboxylesterase 1 (CES1), into its inactive carboxylic acid derivative, SR26334.[1][2][3] This metabolite is the major circulating clopidogrel-related compound in plasma, while the parent drug is often undetectable.[4][5] Consequently, pharmacokinetic (PK) assessments of clopidogrel are frequently conducted by monitoring the concentration of this carboxylic acid metabolite.[4][6]

Isotopically labeled clopidogrel carboxylic acid serves as the gold-standard internal standard for quantitative bioanalysis using mass spectrometry.[7][8][9] Its co-elution with the unlabeled analyte and nearly identical physicochemical properties allow for precise correction of variations during sample extraction, handling, and instrument analysis, ensuring the accuracy and reliability of PK data.[9] This guide focuses primarily on stable isotope labeling (²H and ¹³C) for bioanalytical applications and briefly discusses radiolabeling (¹⁴C) for excretion and mass balance studies.

Strategic Considerations in Isotopic Labeling

The selection of the isotope and its position within the molecular structure is a critical decision driven by the intended application and the metabolic fate of the molecule.

Choice of Isotope: Stability and Detection

-

Deuterium (²H or D): The most common choice for internal standards in LC-MS/MS analysis. The introduction of multiple deuterium atoms (e.g., d₄) provides a sufficient mass shift from the parent analyte for clear differentiation in the mass spectrometer.[7][9] Deuteration is often cost-effective and synthetically accessible. The key consideration is ensuring the C-D bonds are not located at sites of metabolic activity or positions prone to chemical exchange, which could compromise the stability of the label.

-

Carbon-13 (¹³C): Offers a highly stable label with minimal risk of kinetic isotope effects that could alter the molecule's metabolic profile. ¹³C labeling is particularly valuable when deuterium labeling positions are metabolically labile. Synthesis with ¹³C-labeled precursors can be more complex and costly.[10]

-

Carbon-14 (¹⁴C): As a radioisotope, ¹⁴C is the standard for quantitative whole-body autoradiography (QWBA) and mass balance studies that track the absorption, distribution, metabolism, and excretion (ADME) of a drug.[11][12] These studies provide a complete picture of the drug's fate, accounting for all metabolites.[11]

Positional Strategy

The primary goal is to place the isotopic label on a metabolically stable part of the molecule. For clopidogrel carboxylic acid, the label must be retained after the initial hydrolysis of the parent drug's methyl ester group. The 2-chlorophenyl ring is an ideal location for labeling, as it is not involved in the primary metabolic transformations leading to the carboxylic acid metabolite.[13][14] Labeling this ring ensures the isotopic signature is preserved.[15][16]

Synthetic Methodologies and Protocols

The synthesis of isotopically labeled clopidogrel carboxylic acid typically involves preparing the labeled parent drug, clopidogrel, followed by a final hydrolysis step. Below, we detail a robust protocol for the synthesis of clopidogrel carboxylic acid-d₄.

Workflow for Synthesis of Labeled Clopidogrel Carboxylic Acid

The following diagram illustrates the general synthetic strategy.

Caption: Synthetic workflow for Clopidogrel Carboxylic Acid-d₄.

Detailed Protocol: Synthesis of (±)-Clopidogrel Carboxylic Acid-d₄

This protocol is adapted from established industrial syntheses of clopidogrel, incorporating a deuterated starting material and a terminal hydrolysis step.[17]

Step 1: Strecker Synthesis to form the Labeled α-Amino Nitrile

-

Rationale: The Strecker synthesis is a robust method for creating α-amino acids and their derivatives from an aldehyde, ammonia (or an amine), and cyanide. Here, it efficiently combines the deuterated aromatic aldehyde with the thienopyridine core.

-

Procedure:

-

To a stirred aqueous solution of sodium cyanide at room temperature, simultaneously add o-chlorobenzaldehyde-d₄ and a solution of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride.[17]

-

Maintain the reaction temperature and stir for several hours until completion (monitored by TLC or LC-MS).

-

Extract the resulting α-(o-chlorophenyl-d₄)-α-amino-thienopyridine acetonitrile intermediate with an organic solvent like dichloromethane.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to yield the crude nitrile intermediate.

-

Step 2: Hydrolysis of Nitrile to Amide

-

Rationale: The nitrile is converted to the more stable amide, which is a key intermediate for the subsequent esterification. This is typically achieved under acidic conditions.

-

Procedure:

-

Treat the crude nitrile from Step 1 with concentrated sulfuric acid in a suitable solvent.

-

Heat the reaction mixture to facilitate hydrolysis.

-

Upon completion, carefully quench the reaction by pouring it onto ice and neutralize with a base (e.g., NaOH or NH₄OH) to precipitate the amide.

-

Filter, wash with water, and dry the solid to obtain the racemic α-(o-chlorophenyl-d₄)-α-amino-thienopyridine acetamide.

-

Step 3: Esterification to Labeled Racemic Clopidogrel

-

Rationale: The amide is converted to the methyl ester (clopidogrel) via acid-catalyzed reaction with methanol.

-

Procedure:

-

Suspend the amide from Step 2 in methanol.

-

Add a strong acid catalyst (e.g., sulfuric acid or HCl gas).

-

Reflux the mixture for an extended period (can be >24 hours) until the reaction is complete.[17]

-

Cool the reaction and remove the methanol under vacuum.

-

Dissolve the residue in a suitable organic solvent and wash with a basic aqueous solution (e.g., NaHCO₃) to remove excess acid.

-

Dry the organic layer and evaporate the solvent to yield crude racemic clopidogrel-d₄.

-

Step 4: Hydrolysis to (±)-Clopidogrel Carboxylic Acid-d₄

-

Rationale: The final step mimics the primary metabolic pathway, hydrolyzing the methyl ester to the desired carboxylic acid. Base-mediated hydrolysis is efficient for this transformation.

-

Procedure:

-

Dissolve the crude clopidogrel-d₄ from Step 3 in a mixture of an alcohol (e.g., methanol or ethanol) and water.

-

Add an aqueous solution of a strong base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).

-

Stir the mixture at room temperature until saponification is complete (monitored by the disappearance of the starting material via TLC or LC-MS).

-

Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of ~4-5 to protonate the carboxylate.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product, (±)-clopidogrel carboxylic acid-d₄, by column chromatography or recrystallization to achieve high purity.

-